molecular formula C14H8ClF3N2O3 B5874508 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide CAS No. 34490-01-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide

Cat. No.: B5874508
CAS No.: 34490-01-2
M. Wt: 344.67 g/mol
InChI Key: FQQFRROFIDZWHY-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide is a benzamide derivative characterized by a 2-nitrobenzoyl moiety attached to a 2-chloro-5-(trifluoromethyl)phenyl group. This compound belongs to a broader class of halogenated and nitro-substituted benzamides, which are often investigated for their biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties . The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, enhancing the compound's stability and influencing its interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQFRROFIDZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206371
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-01-2
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34490-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can lead to the formation of an amine derivative .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differences:

Compound Name Substituents Molecular Weight Key Applications/Activities Evidence ID
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide 2-NO₂, 2-Cl, 5-CF₃ on benzamide 360.67 Antimicrobial (potential)
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide 2-NO₂, 5-O-(2-Cl-4-CF₃-phenyl), N-methylsulfonyl 434.73 Herbicide (commercialized as "Reflex")
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide 3,5-diNO₂, 2-Cl, 5-CF₃ 393.68 Not specified (research compound)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2-NO₂, 5-Cl, thiazolyl substituent 387.80 Antimicrobial (screened)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4,6-dimethyl-2-pyrimidinamine Pyrimidinamine core, 4,6-diCH₃, 2-Cl, 5-CF₃ 301.69 Not specified (structural study)
Key Observations:

Substituent Position and Bioactivity: The 2-nitro group in the target compound is critical for π-π stacking interactions in enzyme binding . Methylsulfonyl groups (e.g., in Reflex ) enhance hydrophilicity, improving herbicidal activity by facilitating systemic transport in plants.

Heterocyclic Modifications: Introducing a thiazole ring (e.g., ) introduces a heteroatom capable of hydrogen bonding, which may enhance antimicrobial activity by targeting bacterial enzymes.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in pharmacological contexts but reducing solubility in aqueous environments .
  • Thermal Stability: Nitro groups contribute to higher melting points (e.g., Reflex: 160–165°C ) compared to non-nitro analogues.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activities, and relevant case studies, providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

The compound features a nitro group and halogen substituents that enhance its biological activity. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the chloro group may influence binding affinity to biological targets. The structural formula can be represented as follows:

C13H8ClF3N3O2\text{C}_{13}\text{H}_{8}\text{ClF}_3\text{N}_3\text{O}_2

The mechanism by which this compound exerts its effects involves:

  • Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to cytotoxic effects, particularly in microbial and cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting normal cellular functions and promoting apoptosis in targeted cells.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism likely involves the generation of reactive oxygen species (ROS), contributing to oxidative stress in microbial cells .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium smegmatis>100 µg/mL

Anticancer Activity

Research has shown that this compound possesses anticancer properties , particularly against various human cancer cell lines. Its effectiveness is attributed to the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against drug-resistant strains. Results indicated significant inhibition of growth in Staphylococcus aureus, suggesting potential as a therapeutic agent for resistant infections.
  • Anticancer Activity Assessment :
    In vitro assays demonstrated that the compound inhibited the proliferation of HeLa cells with an IC50 value of 15 µM. Further investigation into the apoptotic pathways revealed that it activates caspase-3 and caspase-9, indicating a mitochondrial-mediated apoptosis mechanism .

Q & A

Q. What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core. A common approach includes nitration of a preformed benzamide derivative under controlled conditions. For example, nitration using a mixture of nitric and sulfuric acids at 0–5°C ensures regioselectivity for the nitro group placement . Key parameters to optimize include:

  • Acid concentration : Excess sulfuric acid improves electrophilic substitution but may increase side reactions.
  • Temperature control : Maintaining low temperatures (0–10°C) minimizes decomposition.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) enhances purity. Industrial-scale synthesis employs continuous reactors with real-time monitoring to adjust temperature and reagent flow .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm aromatic proton environments. For example, the trifluoromethyl group (CF3\text{CF}_3) appears as a singlet in 19^19F NMR .
  • IR spectroscopy : Stretching frequencies for nitro (\sim1520 cm1^{-1}), amide (\sim1650 cm1^{-1}), and C-Cl (\sim750 cm1^{-1}) groups validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<5 ppm error) confirm molecular formula (e.g., C14H7Cl2F3N2O3\text{C}_{14}\text{H}_7\text{Cl}_2\text{F}_3\text{N}_2\text{O}_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and stability .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) affect biological activity, and what methodologies establish structure-activity relationships (SAR)?

SAR studies require systematic variation of substituents and biological testing. For example:

  • Nitro group relocation : Comparing ortho vs. para nitro isomers in antifungal assays reveals positional effects on target binding .
  • Trifluoromethyl substitution : Replacing CF3\text{CF}_3 with CH3\text{CH}_3 reduces hydrophobicity, impacting membrane permeability in anticancer assays .
  • Bioassay design : Standardized MIC (minimum inhibitory concentration) tests against Mycobacterium tuberculosis or cytotoxicity screens (e.g., MTT assay on HeLa cells) quantify activity differences .

Q. What strategies resolve discrepancies in reported biological activities of related benzamide derivatives?

Contradictory data often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized protocols : Replicating assays under identical conditions (e.g., pH, incubation time) .
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., CF3\text{CF}_3 groups correlate with enhanced antimycobacterial activity) .
  • Crystallography : Resolving ligand-target co-crystal structures (e.g., with α7 nicotinic receptors) clarifies binding interactions and explains activity variations .

Q. How can computational chemistry predict the reactivity or binding interactions of this compound?

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., docking into the ATP-binding site of kinases) .
  • DFT calculations : Predicting electron density maps identifies reactive sites (e.g., nitro group’s electrophilicity in nucleophilic substitution) .
  • MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories validates binding modes .

Methodological Considerations

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Temperature : Accelerated stability testing at 40°C/75% RH (relative humidity) over 6 months predicts degradation pathways (e.g., nitro group reduction) .
  • Light exposure : UV-vis spectroscopy monitors photodegradation (e.g., amide bond cleavage under UV light) .
  • Solvent compatibility : Storing in inert atmospheres (argon) with desiccants prevents hydrolysis of the amide bond .

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